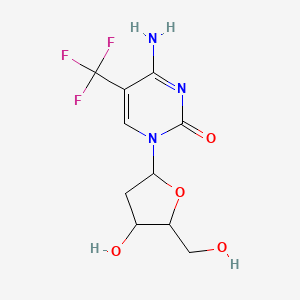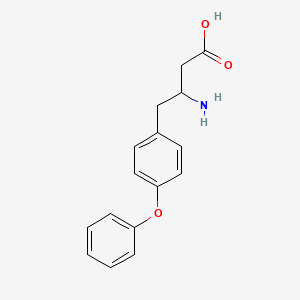
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl, also known as 1-(Benzyloxycarbonyl)-4-(3-pyrrolidinyl)piperazine dihydrochloride, is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyrrolidine moiety and protected by a benzyloxycarbonyl (Cbz) group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperazine ring.
Protection with Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionalities. This is typically done using benzyl chloroformate in the presence of a base.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability
Análisis De Reacciones Químicas
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the Cbz protecting group.
Hydrolysis: The Cbz protecting group can be removed via hydrolysis under acidic or basic conditions, yielding the free amine
Aplicaciones Científicas De Investigación
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides protection during synthetic processes, while the pyrrolidine and piperazine rings facilitate binding to target sites. Upon removal of the Cbz group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl can be compared with other similar compounds:
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride: This compound lacks the Cbz protecting group, making it less stable but more reactive in certain reactions.
1-(Benzyloxycarbonyl)piperazine: This compound has a similar Cbz protecting group but lacks the pyrrolidine moiety, limiting its applications in certain synthetic routes.
1-Boc-piperazine: This compound uses a different protecting group (Boc) and is often used in similar applications but with different reactivity and stability profiles.
Propiedades
Fórmula molecular |
C16H25Cl2N3O2 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;;/h1-5,15,17H,6-13H2;2*1H |
Clave InChI |
MCMJKYFANGBHLG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)
![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)

![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)


![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
